Rheoemodin
Overview
Description
Rheoemodin is a naturally occurring anthraquinone derivative, primarily found in the roots and rhizomes of certain plants, such as rhubarb (Rheum species). It is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rheoemodin can be synthesized through various chemical routes. One common method involves the oxidation of emodin, another anthraquinone derivative, using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is conducted at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as rhubarb. The process includes steps like solvent extraction, filtration, and crystallization to isolate and purify the compound . Advanced techniques like high-performance liquid chromatography (HPLC) are also employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Rheoemodin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or neutral media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various halogenating agents and nucleophiles under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions include different anthraquinone derivatives, hydroquinones, and substituted anthraquinones, each with unique pharmacological properties .
Scientific Research Applications
Rheoemodin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
Rheoemodin exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-tumor: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-bacterial: Interferes with bacterial cell wall synthesis and disrupts membrane integrity
Comparison with Similar Compounds
Similar Compounds
Emodin: Another anthraquinone derivative with similar pharmacological properties.
Citreorosein: Known for its anti-inflammatory and anti-tumor activities.
Questinol: Exhibits significant anti-obesity activity.
Uniqueness of Rheoemodin
This compound is unique due to its specific molecular structure, which allows it to interact with a broader range of molecular targets compared to other anthraquinones. Its diverse pharmacological activities make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1,3,6,8-tetrahydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6/c15-5-1-7-11(9(17)3-5)14(20)12-8(13(7)19)2-6(16)4-10(12)18/h1-4,15-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGIIKCGBNGQAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200980 | |
Record name | Rheoemodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52940-12-2 | |
Record name | 1,3,6,8-Tetrahydroxyanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52940-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rheoemodin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052940122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rheoemodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RHEOEMODIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701Q96563R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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